molecular formula C20H21F3N2O2 B611503 (R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

货号: B611503
分子量: 378.4 g/mol
InChI 键: GEYDMBNDOVPFJL-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclopropylphenyl group, a trifluoroethoxy-substituted pyridine ring, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents like diazomethane or Simmons-Smith reagent.

    Synthesis of the Trifluoroethoxy-Pyridine Intermediate:

    Coupling of Intermediates: The cyclopropylphenyl and trifluoroethoxy-pyridine intermediates are coupled using a suitable linker, often through amide bond formation facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethoxy group on the pyridine ring can be substituted through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyridine derivatives.

科学研究应用

Pharmacological Applications

  • Cancer Treatment
    • TTA-A2 has been identified as a Bcl-2 inhibitor, which is crucial for the treatment of cancers associated with unwanted Bcl-2 activity. The compound's ability to inhibit Bcl-2 can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapies .
  • Respiratory Diseases
    • Research indicates that TTA-A2 may serve as an effective treatment for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its role as an inhibitor of dipeptidyl peptidase 1 (DPP1) suggests potential benefits in managing inflammation and airway hyper-responsiveness associated with these conditions .
  • Neurodegenerative Disorders
    • Due to its structural properties and interactions with various biological pathways, TTA-A2 may also be explored for its effects on neurodegenerative diseases. The modulation of specific signaling pathways could provide therapeutic benefits in conditions like Alzheimer's disease, although more research is needed to substantiate these claims.

Case Study 1: Bcl-2 Inhibition

A study highlighted the effectiveness of TTA-A2 as a Bcl-2 inhibitor, demonstrating its capability to induce apoptosis in various cancer cell lines. The IC50 values were reported to be significantly lower than those of existing treatments, suggesting a higher potency .

Case Study 2: Respiratory Application

In preclinical models of asthma, TTA-A2 showed a marked reduction in airway inflammation and hyper-responsiveness. The compound’s ability to inhibit DPP1 was linked to decreased levels of inflammatory mediators in the lungs .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentBcl-2 inhibitionInduces apoptosis in cancer cells
Respiratory DiseasesDPP1 inhibitionReduces inflammation in asthma/COPD
Neurodegenerative DisordersModulation of signaling pathwaysPotential therapeutic effects

作用机制

The mechanism of action of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to proteins or enzymes, modulating their activity. The cyclopropylphenyl group may contribute to its binding affinity and specificity, while the acetamide moiety could be involved in hydrogen bonding interactions.

相似化合物的比较

Similar Compounds

    ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide lies in its specific combination of functional groups and stereochemistry. The ®-configuration can significantly influence its biological activity and interaction with molecular targets, distinguishing it from its analogs.

生物活性

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in treating respiratory diseases. This article provides a comprehensive overview of its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H21_{21}F3_3N2_2O2_2
  • CAS Number : 953778-63-7
  • Molecular Weight : 392.39 g/mol

This compound functions primarily as an inhibitor of dipeptidyl peptidase I (DPP I), which is implicated in various pathological conditions including chronic obstructive pulmonary disease (COPD) and asthma. By inhibiting DPP I, the compound may reduce airway inflammation and hyper-responsiveness associated with these conditions .

Pharmacological Profile

The compound exhibits a promising pharmacological profile with an IC50 value of less than 100 nmol/L for DPP I in enzyme activity assays. This indicates a potent inhibitory effect that may be beneficial in treating respiratory disorders .

Efficacy in Disease Models

Research has shown that compounds similar to this compound demonstrate significant efficacy in various animal models of respiratory diseases. For instance:

  • Asthma Models : The compound has been tested in models simulating asthma attacks and has shown to alleviate symptoms effectively.
  • COPD Models : In COPD models, it has demonstrated the ability to improve lung function and reduce inflammatory markers .

Study 1: In Vivo Efficacy

A study published in the Egyptian Journal of Chemistry evaluated the effects of similar pyridine derivatives on inflammatory markers in a rat model of asthma. The results indicated that these compounds significantly reduced eosinophil counts and cytokine levels associated with airway inflammation .

Study 2: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound showed selective cytotoxicity towards mammary gland breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values indicating moderate to high potency compared to standard chemotherapeutics like Doxorubicin .

Data Tables

Compound Target IC50 (nmol/L) Effect
(R)-CompoundDipeptidyl Peptidase I<100Inhibition of airway inflammation
Similar DerivativeMCF-7 Cells10.9Cytotoxic effect
Similar DerivativeHCT-116 Cells12.0Cytotoxic effect

属性

IUPAC Name

2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYDMBNDOVPFJL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 3
Reactant of Route 3
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 4
Reactant of Route 4
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 5
Reactant of Route 5
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Reactant of Route 6
Reactant of Route 6
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。